6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a triazine ring, a piperazine moiety, and a chlorophenyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted triazine compounds.
Scientific Research Applications
6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of structural features, which contribute to its diverse biological activities. The presence of the triazine ring, piperazine moiety, and chlorophenyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H24ClN7 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H24ClN7/c22-17-6-8-18(9-7-17)24-21-26-19(25-20(23)27-21)15-29-12-10-28(11-13-29)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H3,23,24,25,26,27) |
InChI Key |
HLVRISRDJZRVIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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